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Compound of Interest

Compound Name: Nickel(ll) bromide

Cat. No.: B080709

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of Nickel(ll) bromide (NiBrz) as a catalyst in cross-coupling reactions of aryl halides. This
methodology offers a cost-effective and versatile alternative to traditional palladium-catalyzed
systems for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical
and materials science.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of
complex organic molecules, particularly in the context of drug discovery and development. The
use of earth-abundant and inexpensive nickel catalysts addresses the cost and scarcity
concerns associated with palladium. NiBr:z is a versatile and air-stable precursor that can be
employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and
cross-electrophile couplings, to construct C(sp?)-C(sp3) and C(sp?)-C(sp?) bonds. These
reactions are crucial for the synthesis of alkylated arenes and biaryl compounds, which are
common motifs in medicinally relevant molecules.[1][2]

This document outlines detailed protocols for several key NiBrz-catalyzed cross-coupling
reactions, presents quantitative data on substrate scope and reaction yields, and provides
insights into the reaction mechanisms.
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General Mechanistic Considerations

The mechanism of NiBrz-catalyzed cross-coupling reactions is complex and can proceed
through various catalytic cycles depending on the specific reaction conditions, ligands, and
coupling partners. A commonly proposed pathway involves the in situ reduction of the Ni(ll)
precatalyst (NiBrz) to a catalytically active Ni(0) species by a stoichiometric reductant such as
manganese (Mn) or zinc (Zn).

The catalytic cycle typically proceeds through the following key steps:

o Oxidative Addition: The Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X) to
form an organonickel(ll) intermediate (Ar-Ni(I)-X).

o Transmetalation (for Suzuki and Negishi type couplings): The organonickel(ll) intermediate
reacts with an organoboron or organozinc reagent, transferring the organic group to the
nickel center and forming a diorganonickel(ll) species.

e Reductive Elimination: The diorganonickel(ll) species undergoes reductive elimination to
form the desired carbon-carbon bond and regenerate the catalytically active Ni(0) species.

In cross-electrophile couplings, a radical mechanism is often proposed where an alkyl radical is
generated and subsequently intercepted by the Ar-Ni(ll)-X intermediate to form a Ni(lll)
species, which then undergoes reductive elimination.[3]

Below is a generalized catalytic cycle for a NiBrz-catalyzed cross-coupling reaction.
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Caption: Generalized catalytic cycle for NiBrz-catalyzed cross-coupling.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for various NiBrz-catalyzed
cross-coupling reactions, along with tables summarizing the substrate scope and
corresponding yields.

Protocol 1: Cross-Electrophile Coupling of Aryl
Bromides with Primary Alkyl Bromides

This protocol is effective for the synthesis of primary alkylated arenes, which are important
structural motifs in many pharmaceutical compounds.[2]

Experimental Procedure:

o To an oven-dried vial equipped with a magnetic stir bar, add NiBrz (0.03 mmol, 15 mol%), the
specified ligand (e.g., a spiro-bidentate-pyox ligand, L1d) (0.03 mmol, 15 mol%), and
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manganese powder (0.60 mmol).

Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

Add the aryl bromide (0.40 mmol), the primary alkyl bromide (0.20 mmol), lithium bromide
(0.20 mmol), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (1 mL) via
syringe.

Place the vial in a preheated oil bath at 80 °C and stir for the indicated time (typically 12-24
hours).

After cooling to room temperature, quench the reaction with 1 M HCI and extract with ethyl
acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Naz2SOa, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Table 1: Substrate Scope for the Cross-Electrophile Coupling of Aryl Bromides with Primary
Alkyl Bromides[2]
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Protocol 2: Negishi Cross-Coupling of Secondary
Alkylzinc Halides with Aryl lodides
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This method provides a general procedure for the cross-coupling of secondary nucleophiles
with aryl iodides, overcoming common issues like isomerization.[4][5][6]

Experimental Procedure:

e Preparation of the Organozinc Reagent: To a flame-dried flask containing zinc dust (1.5
equiv) under an argon atmosphere, add a solution of the secondary alkyl iodide (1.3-1.5
equiv) in N,N-dimethylacetamide (DMA) and heat at 80 °C for 2-4 hours. Cool the resulting
solution to room temperature for use.

e Cross-Coupling Reaction: To a separate oven-dried vial, add NiBrz (5 mol%) and a suitable
ligand (e.g., a terpyridine derivative) (5 mol%).

o Seal the vial and purge with argon.
e Add the aryl iodide (1.0 mmol) and the freshly prepared secondary alkylzinc iodide solution.
 Stir the reaction mixture at room temperature for 12-24 hours.

e Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether (3 x 15
mL).

o Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate in vacuo.

 Purify the residue by flash column chromatography.

Table 2: Substrate Scope for the Negishi Cross-Coupling of Secondary Alkylzinc Halides with
Aryl lodides[4][6]
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Protocol 3: Suzuki-Miyaura Cross-Coupling of
Heteroaryl Bromides

This protocol describes a ligand-free approach for the coupling of heteroaryl bromides with

heteroaromatic boron-based nucleophiles using a "naked nickel" catalyst, which can be

generated in situ from NiBr2.[1][7]

Experimental Procedure:

e In a glovebox or under an inert atmosphere, add the heteroaryl bromide (1.0 equiv), the

heteroaryl boronic acid (1.5 equiv), KsPOa (1.8 equiv), and NiBrz (10 mol%) to an oven-dried
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reaction vial.

e Add anhydrous N,N-dimethylacetamide (DMA) (to achieve a 0.5 M concentration of the

heteroaryl bromide).

o Seal the vial and remove it from the glovebox.

e Heat the reaction mixture at 60 °C for 16 hours.

 After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

o Wash the combined organic layers with brine, dry over Na2SOa4, and concentrate.

» Purify the product by flash chromatography.

Table 3: Substrate Scope for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Bromides[1]
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Experimental Workflow

The general workflow for setting up a NiBrz-catalyzed cross-coupling reaction is outlined below.
This procedure should be performed under an inert atmosphere to prevent the deactivation of

the catalyst.

Prepare Glassware
(Oven-dried)

Add Solids
(NiBr2, Ligand, Reductant)

Inert Atmosphere
(Purge with Ar/Nz)

Add Substrates & Solvent

Heat & Stir

Workup
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Purification
(Chromatography)
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Caption: General experimental workflow for NiBrz-catalyzed cross-coupling.

Conclusion

The protocols and data presented herein demonstrate that NiBrz is a highly effective and
versatile catalyst for a range of cross-coupling reactions of aryl halides. These methods offer
significant advantages in terms of cost and sustainability compared to traditional palladium-
based systems. The tolerance of these reactions to a wide variety of functional groups makes
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them particularly attractive for applications in medicinal chemistry and the synthesis of complex
organic materials. For researchers and professionals in drug development, mastering these
techniques can significantly broaden the accessible chemical space for the design and
synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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